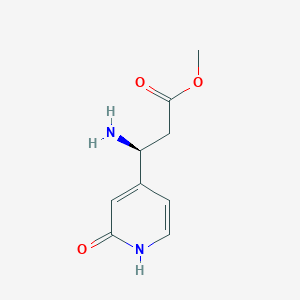
1-(4-Ethylphenyl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-ethylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
1-(4-Ethylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-(4-Ethylphenyl)cyclopentanone or 1-(4-Ethylphenyl)cyclopentanoic acid.
Reduction: 1-(4-Ethylphenyl)cyclopentane.
Substitution: 1-(4-Ethylphenyl)cyclopentyl halides or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Ethylphenyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
Cyclopentanol: The parent compound without the 4-ethylphenyl substitution.
1-Methylcyclopentan-1-ol: A similar compound with a methyl group instead of an ethylphenyl group.
1-Phenylcyclopentan-1-ol: A compound with a phenyl group instead of an ethylphenyl group.
Uniqueness
1-(4-Ethylphenyl)cyclopentan-1-ol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and potential applications. This substitution can affect the compound’s steric and electronic properties, making it distinct from other cyclopentanol derivatives.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-(4-ethylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h5-8,14H,2-4,9-10H2,1H3 |
InChI 键 |
HUWLEGKNRDPJDM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2(CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)







